

Application Notes and Protocols: Isolation and Purification of Oxypeucedanin Methanolate from *Angelica dahurica*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *oxypeucedanin methanolate*

Cat. No.: B600632

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica dahurica, a perennial herb belonging to the Apiaceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its roots are rich in various bioactive compounds, primarily furanocoumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Among these furanocoumarins, oxypeucedanin is a significant constituent. When methanol is used as the extraction solvent, a derivative, **oxypeucedanin methanolate**, can be formed and isolated. This document provides detailed protocols for the extraction, isolation, and purification of **oxypeucedanin methanolate** from the dried roots of *Angelica dahurica*.

Oxypeucedanin methanolate (C₁₇H₁₈O₆, Molecular Weight: 318.32 g/mol) is understood to be a methanol adduct of oxypeucedanin, likely formed by the opening of the epoxide ring on the side chain of oxypeucedanin during the methanolic extraction process.[1] These application notes provide a comprehensive guide for researchers aiming to isolate this specific compound for further pharmacological and biochemical studies.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of **oxypeucedanin methanolate** from dried *Angelica dahurica* roots.[2]

Parameter	Value	Notes
Starting Plant Material	819.3 g	Dried roots of <i>Angelica dahurica</i>
Methanol Extract Yield	282.2 g	34.4% yield from dried roots
Ethyl Acetate Fraction	Not specified	Obtained after liquid-liquid partitioning
Final Purified Compound	20 mg	Oxypeucedanin Methanolate (yellow dendrite crystals)
Characterization	$^1\text{H-NMR}$, $^{13}\text{C-NMR}$	Used to determine the chemical structure

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of **oxypeucedanin methanolate** from *Angelica dahurica* roots.

Extraction of Crude Methanol Extract

- Objective: To extract furanocoumarins and other secondary metabolites from the dried roots of *Angelica dahurica*.
- Materials and Equipment:
 - Dried and pulverized roots of *Angelica dahurica*
 - Methanol (MeOH), analytical grade
 - Reflux apparatus (heating mantle, round-bottom flask, condenser)
 - Rotary evaporator
- Protocol:

- Weigh 819.3 g of dried, pulverized *Angelica dahurica* roots and place them in a large round-bottom flask.[2]
- Add a sufficient volume of methanol to completely submerge the plant material.
- Perform extraction under reflux for a designated period (e.g., 2-3 hours).
- Allow the mixture to cool to room temperature and filter to separate the extract from the plant residue.
- Repeat the extraction process with fresh methanol on the plant residue to ensure exhaustive extraction.
- Combine the methanolic extracts.
- Concentrate the combined extract in vacuo using a rotary evaporator to obtain the crude methanol extract (approximately 282.2 g).[2]

Liquid-Liquid Fractionation

- Objective: To partition the crude methanol extract based on polarity to enrich the fraction containing furanocoumarins.
- Materials and Equipment:
 - Crude methanol extract
 - Ethyl acetate (EtOAc), analytical grade
 - n-Butanol, analytical grade
 - Deionized water
 - Separatory funnel
- Protocol:
 - Suspend the crude methanol extract (282.2 g) in deionized water.[2]

- Transfer the suspension to a large separatory funnel.
- Perform successive extractions with ethyl acetate. Combine the ethyl acetate fractions.
- The remaining aqueous layer can be further extracted with n-butanol if other classes of compounds are of interest.
- The ethyl acetate-soluble fraction is the one of interest as it is reported to contain oxypeucedanin and its derivatives.[2]
- Concentrate the ethyl acetate fraction using a rotary evaporator to yield a dried residue.

Chromatographic Purification of Oxypeucedanin Methanolate

- Objective: To isolate pure **oxypeucedanin methanolate** from the enriched ethyl acetate fraction using a multi-step chromatographic approach.
- Materials and Equipment:
 - Ethyl acetate fraction residue
 - Silica gel 60 for column chromatography
 - Glass column for chromatography
 - Solvents for chromatography: n-hexane, ethyl acetate, chloroform (analytical grade)
 - Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 GF254)
 - TLC developing tank
 - UV lamp for visualization
- Protocol:
 - The ethyl acetate fraction is subjected to silica gel column chromatography.

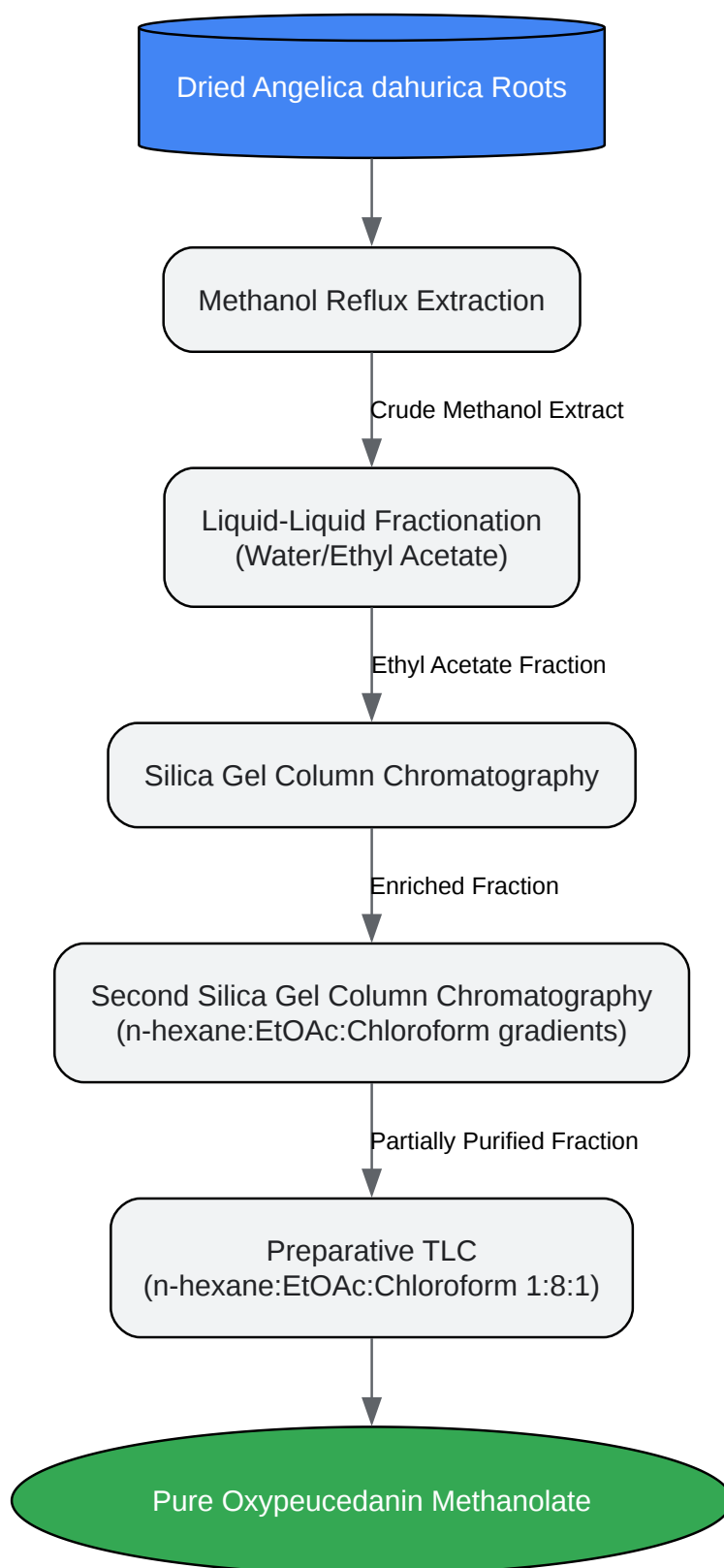
- The column is eluted with a gradient of solvent systems. A specific subfraction (referred to as A9 in the source literature) is obtained.[2]
- This subfraction A9 is further purified by another round of silica gel 60 column chromatography using an eluent of n-hexane:EtOAc:chloroform (9:9:2), followed by n-hexane:EtOAc:chloroform (3:6:1).[2]
- Fractions from the second column are collected and monitored by TLC.
- Fractions containing the target compound are combined and concentrated.
- Final purification is achieved by preparative TLC using a mobile phase of n-hexane:EtOAc:chloroform (1:8:1).[2]
- The band corresponding to **oxypeucedanin methanolate** is scraped from the plate and the compound is eluted with a suitable solvent (e.g., ethyl acetate or chloroform).
- The solvent is evaporated to yield pure **oxypeucedanin methanolate** as yellow dendrite crystals (20 mg).[2]

Characterization

- Objective: To confirm the identity and purity of the isolated **oxypeucedanin methanolate**.
- Methods:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of the isolated compound is determined by analyzing its ¹H-NMR and ¹³C-NMR spectra.[2]
 - Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
 - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

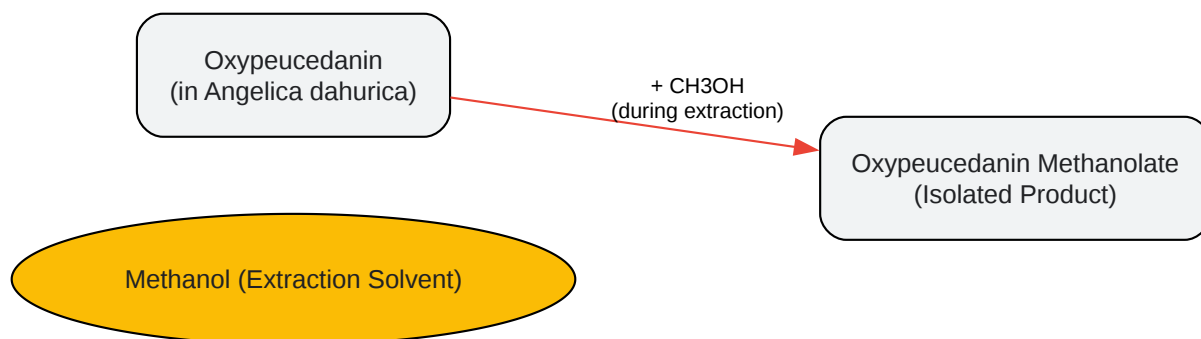
Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical transformation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation of **oxypeucedanin methanolate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxypeucedanin methanolate | 52939-12-5 | XO163800 [biosynth.com]
- 2. ffhdj.com [ffhdj.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Isolation and Purification of Oxypeucedanin Methanolate from Angelica dahurica]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600632#isolation-and-purification-of-oxypeucedanin-methanolate-from-angelica-dahurica>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com